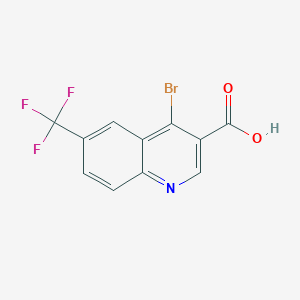
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is an organic compound that features a brominated pyridine ring and an isopropylamino group attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol typically involves the bromination of pyridine followed by the introduction of the isopropylamino group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The subsequent step involves the reaction of the brominated pyridine with isopropylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated pyridine ring to a more reduced form.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the isopropylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-2-(isopropylamino)ethanol
- 1-(3-Fluoropyridin-2-yl)-2-(isopropylamino)ethanol
- 1-(3-Iodopyridin-2-yl)-2-(isopropylamino)ethanol
Uniqueness
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and selectivity in biological systems.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)13-6-9(14)10-8(11)4-3-5-12-10/h3-5,7,9,13-14H,6H2,1-2H3 |
Clé InChI |
OQBDVHBJOFENCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=C(C=CC=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)




![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)



![2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)
